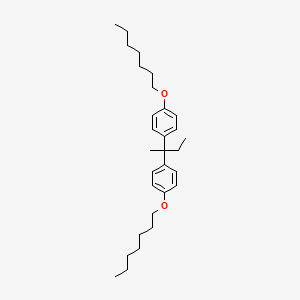

2,2-Bis(4-(heptyloxy)phenyl)butane

Description

2,2-Bis(4-(heptyloxy)phenyl)butane is a derivative of bisphenol B (2,2-bis(4-hydroxyphenyl)butane), where the hydroxyl (-OH) groups are replaced with heptyloxy (-O-C₇H₁₅) substituents . This modification enhances its hydrophobicity and alters its physicochemical properties, making it relevant for applications in materials science and pharmaceuticals. The heptyloxy chains introduce flexibility and influence molecular packing, which can affect crystallization behavior and solubility.

Properties

Molecular Formula |

C30H46O2 |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

1-heptoxy-4-[2-(4-heptoxyphenyl)butan-2-yl]benzene |

InChI |

InChI=1S/C30H46O2/c1-5-8-10-12-14-24-31-28-20-16-26(17-21-28)30(4,7-3)27-18-22-29(23-19-27)32-25-15-13-11-9-6-2/h16-23H,5-15,24-25H2,1-4H3 |

InChI Key |

ZBRZCZRWMRIUTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(C)(CC)C2=CC=C(C=C2)OCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

A. Triazole Derivatives with Heptyloxy/Hexyloxy Groups

Compounds like 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) share structural similarities with 2,2-bis(4-(heptyloxy)phenyl)butane, particularly in their alkoxy-substituted aromatic rings. However, the triazole core introduces rotational flexibility, which enhances receptor-binding affinity in pharmacological contexts .

Key Insight : The triazole derivatives demonstrate superior anticonvulsant activity compared to carbamazepine (PI = 6.4), attributed to their rotatable triazole ring and optimized alkoxy chain lengths .

B. Benzophenone Derivatives with Long Alkoxy Chains 3,3',4,4'-Tetrakis(octyloxy)benzophenone (4O8) features a benzophenone core with octyloxy (C₈H₁₇O) chains. Compared to this compound, this compound has longer alkoxy groups and a rigid aromatic ketone backbone, which may reduce solubility but improve thermal stability .

Diazene Derivatives with Heptyloxy Groups

Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide shares the heptyloxy-substituted phenyl groups but replaces the butane bridge with a diazene (N=N) group. This structural difference significantly alters electronic properties:

Key Insight : The diazene derivative’s high logP (8.31) suggests strong lipophilicity, a trait likely shared by this compound due to its heptyloxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.